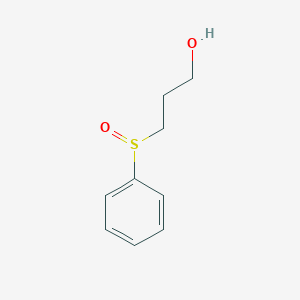

3-(phenylsulfinyl)propan-1-ol

描述

Significance of Sulfinyl-Containing Alcohols in Synthetic Methodologies

Sulfinyl-containing alcohols are a class of compounds that have gained considerable traction as versatile intermediates in asymmetric synthesis. The sulfoxide (B87167) group can act as a powerful chiral auxiliary, directing the stereochemical outcome of reactions on adjacent or remote functional groups. americanelements.comsmolecule.com The ability to prepare sulfoxides in high enantiomeric purity and their subsequent facile transformation into other functional groups make them highly valuable. americanelements.com Chiral sulfinyl compounds, including alcohols, are recognized as important pharmacophores and are used in the design and synthesis of drugs. bldpharm.com The development of methods for the stereoselective synthesis of S-stereogenic compounds, such as sulfinyl alcohols, remains a significant challenge and a key objective in stereoselective synthesis. chemicalbook.com

The utility of chiral sulfoxides stems from several key features:

Chiral Auxiliaries: The stereogenic sulfur center can effectively control the stereochemistry of nearby reactions. americanelements.comsmolecule.com

Synthetic Versatility: The sulfinyl group can be readily transformed into other functionalities or removed after it has served its stereodirecting role. americanelements.com

Ligands in Asymmetric Catalysis: Chiral sulfoxides are considered ideal ligands for transition-metal-catalyzed asymmetric reactions due to their stability and strong stereochemical influence. pharmaffiliates.com

Historical Context of Sulfoxide Chemistry Relevant to 3-(Phenylsulfinyl)propan-1-ol

The chemistry of sulfoxides dates back to 1866, with the first synthesis of dimethyl sulfoxide (DMSO) by the Russian scientist Alexander Zaytsev. bldpharm.com However, the stereochemical properties of sulfoxides were not appreciated until much later. The first resolution of a chiral sulfoxide in 1926 was a pivotal moment, providing concrete evidence for the non-planar geometry of the sulfur atom in sulfoxides. nih.gov

This discovery laid the groundwork for the development of sulfoxide chemistry in asymmetric synthesis. nih.gov Over the decades, researchers have developed numerous methods for the synthesis of enantiomerically pure sulfoxides, including the Andersen synthesis using chiral sulfinates and the asymmetric oxidation of prochiral sulfides. americanelements.com The latter approach, particularly using biological or bio-mimetic systems, has become a powerful tool for accessing chiral sulfoxides. The history of sulfoxide photochemistry, though less explored, began in the early 1960s, investigating the reactions of this functional group under light-induced conditions.

Scope and Research Objectives for this compound Studies

Research focused on this compound is primarily driven by its potential as a chiral building block for the synthesis of more complex, enantiomerically pure molecules. The key objectives in the study of this compound include:

Development of Stereoselective Synthetic Routes: A major goal is to establish efficient and highly stereoselective methods for the synthesis of both the (R) and (S) enantiomers of this compound. This includes exploring biocatalytic methods, which can offer high enantioselectivity under mild reaction conditions.

Application in Asymmetric Synthesis: Researchers aim to utilize the chirality of enantiopure this compound to control the stereochemistry in subsequent chemical transformations. This could involve using the hydroxyl group as a handle for further reactions or employing the sulfinyl group as a transient chiral director.

Synthesis of Bioactive Molecules: A significant long-term objective is the use of this compound as a starting material for the synthesis of biologically active compounds, such as analogues of cardiovascular drugs.

The pursuit of these objectives underscores the compound's importance in advancing the field of asymmetric synthesis and providing pathways to valuable chemical entities.

Compound Data

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₉H₁₂O₂S | 184.25 | Not Available |

| 3-(Phenylthio)propan-1-ol | C₉H₁₂OS | 168.25 | 24536-40-1 |

| 3-(Phenylsulfonyl)propan-1-ol | C₉H₁₂O₃S | 200.26 | 25062-90-2 |

Table 2: Biotransformation Synthesis of Enantiopure this compound

| Biocatalyst | Substrate | Product Enantiomer | Enantiomeric Excess (%) |

| Helminthosporium species NRRL 4671 | Phenyl 3-hydroxypropyl sulfide (B99878) | (S)-Phenyl 3-hydroxypropyl sulfoxide | >98 |

| Mortierella isabellina ATCC 42613 | Phenyl 3-hydroxypropyl sulfide | (R)-Phenyl 3-hydroxypropyl sulfoxide | 91 |

Data sourced from reference

属性

IUPAC Name |

3-(benzenesulfinyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c10-7-4-8-12(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZVKRPMVOCIQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70491426 | |

| Record name | 3-(Benzenesulfinyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49639-22-7 | |

| Record name | 3-(Benzenesulfinyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3 Phenylsulfinyl Propan 1 Ol

Direct Synthetic Routes to 3-(Phenylsulfinyl)propan-1-ol

Direct synthetic strategies to this compound primarily involve the controlled oxidation of a sulfide (B99878) precursor or the ring-opening of specific heterocyclic compounds.

Oxidation of 3-(Phenylthio)propan-1-ol Precursors

The most common and direct method for preparing this compound is the oxidation of its corresponding sulfide, 3-(phenylthio)propan-1-ol. jchemrev.com This transformation requires careful control to prevent over-oxidation to the sulfone.

A variety of oxidizing agents and conditions have been developed for the chemoselective oxidation of sulfides to sulfoxides. jchemrev.com The choice of oxidant is crucial to achieve high yields of the sulfoxide (B87167) while minimizing the formation of the corresponding sulfone, 3-(phenylsulfonyl)propan-1-ol. organic-chemistry.org

Commonly employed oxidants include:

Hydrogen Peroxide: Often used in combination with a catalyst, such as tantalum carbide or in the presence of an acid like triflic acid, to ensure high selectivity for the sulfoxide. organic-chemistry.org Urea-hydrogen peroxide (UHP) in the presence of diphenyl diselenide also provides a highly selective method. organic-chemistry.org

meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used reagent for this transformation, typically at low temperatures to control selectivity. rsc.org

tert-Butyl Hypochlorite: This reagent can effectively oxidize sulfides to sulfoxides.

Sodium Metaperiodate: A mild and selective reagent for sulfide oxidation.

The reaction conditions, including solvent, temperature, and reaction time, are optimized to maximize the yield of the desired sulfoxide.

Table 1: Selected Reagents for the Oxidation of Sulfides to Sulfoxides

| Oxidizing Agent/System | Key Features |

| Hydrogen Peroxide/Tantalum Carbide | High yield and selectivity for sulfoxides. organic-chemistry.org |

| Hydrogen Peroxide/Triflic Acid | Tolerates sensitive functional groups. organic-chemistry.org |

| Urea-Hydrogen Peroxide/Diphenyl Diselenide | Highly selective catalytic oxidation. organic-chemistry.org |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Commonly used, requires low temperatures for selectivity. rsc.org |

The synthesis of enantiomerically enriched or pure this compound can be achieved through the asymmetric oxidation of the prochiral sulfide, 3-(phenylthio)propan-1-ol. This is accomplished using chiral oxidizing agents or catalytic systems. acsgcipr.orgwiley-vch.de These methods involve the transfer of an oxygen atom to one of the two lone pairs on the sulfur atom in a stereoselective manner. acsgcipr.org

Several approaches have been developed for chiral sulfoxidation:

Stoichiometric Chiral Oxidants: These include chiral organic molecules or metal complexes with chiral ligands. acsgcipr.org A well-known example is the Kagan-Sharpless oxidation, which utilizes a titanium complex with a chiral tartrate ligand, such as diethyl tartrate (DET), and a hydroperoxide. acsgcipr.orgresearchgate.net

Catalytic Asymmetric Oxidation: This is a more sustainable approach that employs a chiral catalyst in smaller amounts along with a terminal oxidant. acsgcipr.org Vanadium and iron complexes with chiral Salan ligands have been shown to be effective catalysts for the asymmetric oxidation of sulfides using hydrogen peroxide. organic-chemistry.org

Biocatalysis: Enzymes like Baeyer-Villiger monooxygenases (BVMOs) can catalyze the oxidation of sulfides to chiral sulfoxides with high enantiomeric excess (ee), using molecular oxygen as the terminal oxidant. acsgcipr.orgucl.ac.uk

The enantioselectivity of these reactions can be highly dependent on the specific substrate, catalyst, and reaction conditions. wiley-vch.de

Table 2: Examples of Chiral Oxidation Systems for Sulfides

| Catalyst/Reagent System | Type | Terminal Oxidant | Key Features |

| Ti(O-i-Pr)₄/(-)-DET/t-BuOOH | Stoichiometric Chiral Metal Complex | tert-Butyl hydroperoxide | Classic method for asymmetric sulfoxidation. researchgate.net |

| Chiral Vanadium-Salan Complex | Catalytic Chiral Metal Complex | Hydrogen Peroxide | Efficient for asymmetric oxidation and kinetic resolution. organic-chemistry.org |

| Chiral Fe(salan) Complex | Catalytic Chiral Metal Complex | Hydrogen Peroxide | Effective in water without surfactants. organic-chemistry.org |

| Baeyer-Villiger Monooxygenases (BVMOs) | Biocatalyst | Oxygen (O₂) | High enantioselectivity, environmentally friendly. acsgcipr.org |

Ring-Opening Reactions Leading to this compound Frameworks

An alternative strategy for constructing the this compound framework involves the ring-opening of suitable heterocyclic precursors. The thiolysis of epoxides is a prominent example of this approach. beilstein-journals.org

For instance, the reaction of an epoxide with thiophenol or its equivalent can lead to a β-hydroxy sulfide. beilstein-journals.org This can be a one-pot reaction where the epoxide is first opened by the thiol, and the resulting sulfide is then oxidized in situ to the sulfoxide. beilstein-journals.org The regioselectivity of the epoxide ring-opening is a critical factor and can often be controlled by the choice of catalyst and reaction conditions. rsc.orgrroij.com Lewis acids or bases are commonly employed to catalyze the regioselective opening of epoxides with thiols. beilstein-journals.org

Asymmetric Synthesis of Enantiopure this compound

The generation of enantiomerically pure β-hydroxy sulfoxides is crucial for their application in asymmetric synthesis. tandfonline.com

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. du.ac.inyork.ac.uk After the desired transformation, the auxiliary is removed, yielding the enantiopure product. du.ac.in

In the context of synthesizing enantiopure this compound, a chiral auxiliary can be attached to a precursor molecule. For example, methods involving the diastereoselective alkylation using Evans oxazolidinone or Myers auxiliary have been reported for the synthesis of related chiral building blocks. rsc.org While not a direct synthesis of this compound itself, these principles can be applied. A more direct approach involves the reaction of a chiral sulfinate ester with an appropriate organometallic reagent. The Andersen synthesis, a classic method, involves the reaction of a diastereomerically pure sulfinate ester (derived from a chiral alcohol like menthol) with a Grignard reagent. This proceeds with inversion of configuration at the sulfur atom to produce an optically active sulfoxide. wiley-vch.de

Another strategy involves the use of chiral sulfinyl compounds as reagents themselves to induce chirality in a reaction. For instance, enantiomerically pure β-hydroxy sulfoxides can be used as chiral protonating agents for lithium enolates with a high degree of stereocontrol. tandfonline.com

Asymmetric Induction in Carbon-Sulfur Bond Formation

The creation of the chiral center at the sulfur atom in β-hydroxy sulfoxides like this compound is a critical step that dictates the stereochemical outcome of subsequent reactions. Asymmetric induction during the formation of the carbon-sulfur bond is a key strategy to achieve high enantiopurity.

One prominent method involves the nucleophilic addition of a chiral sulfoxide-stabilized carbanion to an aldehyde. For instance, the carbanion of an enantiopure methyl p-tolyl sulfoxide can be generated and reacted with various aldehydes. nih.gov This approach allows for the controlled formation of β-hydroxy sulfoxides. The stereoselectivity of these reactions can be influenced by steric factors of the reacting aldehyde, with diastereomeric excesses ranging from 20% to over 98%. nih.gov

Another powerful technique is the palladium-catalyzed asymmetric arylation of sulfenate anions. researchgate.netmdpi.com In this process, sulfenate anions, generated in situ from β-sulfinyl esters via a retro-Michael reaction, are coupled with aryl halides in the presence of a chiral palladium catalyst. researchgate.netmdpi.com The choice of the chiral ligand, such as the Josiphos-type ligand (R)-(S)-PPF-t-Bu2 or the O,P-ligand PC-Phos, is crucial for achieving high enantioselectivity in the resulting aryl sulfoxides. mdpi.com This method provides a versatile route to various chiral sulfoxides by modifying both the sulfenate precursor and the aryl halide. researchgate.netmdpi.com

Furthermore, the synthesis can begin with the regioselective ring-opening of epoxides with thiols to form β-hydroxy sulfides, which are then oxidized to the corresponding sulfoxides. nih.govtandfonline.comacs.org The asymmetric oxidation of the sulfide to the sulfoxide is a well-established method for introducing chirality at the sulfur atom. medcraveonline.com Reagents like titanium complexes with chiral ligands, such as (S,S)-hydrobenzoin, can be used for the enantioselective oxidation of β-keto sulfides to chiral β-keto sulfoxides, which are then reduced to the desired β-hydroxy sulfoxides. researchgate.net

Biocatalytic Transformations for Stereoselective Synthesis (e.g., Yeast-Mediated Reductions of Related Ketosulfoxides)

Biocatalysis offers an environmentally benign and highly selective alternative for synthesizing chiral molecules. The use of whole-cell biocatalysts, particularly baker's yeast (Saccharomyces cerevisiae), for the stereoselective reduction of β-ketosulfoxides to enantiopure β-hydroxy sulfoxides is a well-documented and effective strategy. researchgate.netbeilstein-journals.orgbeilstein-journals.org

This method leverages the array of reductase enzymes within the yeast cell, which can exhibit high substrate specificity and stereoselectivity. nih.gov The reduction of a prochiral ketone, such as 1-(phenylsulfinyl)propan-2-one, can yield this compound with high enantiomeric excess (ee). The stereochemical outcome of the reduction is governed by the specific enzymes present in the yeast strain and the reaction conditions. researchgate.netnih.gov

Research has demonstrated the successful reduction of various β-keto sulfides, sulfoxides, and sulfones using actively fermenting yeast, affording the corresponding optically active secondary alcohols in good yields. researchgate.net For example, a complete set of four stereoisomers of substituted phenylsulfinylpropan-2-ols has been synthesized from the corresponding β-sulfinyl ketones using a combination of baker's yeast and Candida antarctica lipase (B570770) B (CALB), achieving excellent enantioselectivity. researchgate.netpsu.edu The yeast-mediated reduction establishes one chiral center, and the lipase is used for kinetic resolution to isolate the other stereoisomers. psu.edu

The efficiency and selectivity of these biotransformations can be significantly influenced by the reaction medium. Performing the yeast reduction in organic solvents like diisopropyl ether with a limited amount of water has been shown to improve yields, simplify product isolation compared to purely aqueous systems, and shorten reaction times. psu.edu

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |

|---|---|---|---|---|

| 1-(Phenylsulfonyl)propan-2-one | 1-(Phenylsulfonyl)propan-2-ol | 99 | 99 | S |

| 1-(p-Tolylsulfonyl)propan-2-one | 1-(p-Tolylsulfonyl)propan-2-ol | 95 | 99 | S |

| 1-(p-Methoxyphenylsulfonyl)propan-2-one | 1-(p-Methoxyphenylsulfonyl)propan-2-ol | 85 | 99 | S |

| (R/S)-1-(Phenylsulfinyl)propan-2-one | (1S, R_S)-1-(Phenylsulfinyl)propan-2-ol & (1R, R_S)-1-(Phenylsulfinyl)propan-2-ol | Variable | Excellent | Diastereomeric Mixture |

Genetic engineering of baker's yeast strains, by knocking out or overexpressing specific reductase genes, has been employed to create "second-generation" biocatalysts with enhanced stereoselectivity for reducing β-keto esters and related compounds. nih.gov This approach allows for the fine-tuning of the catalyst to favor the production of a specific desired stereoisomer. nih.gov

Derivatization of this compound for Enhanced Synthetic Utility

The bifunctional nature of this compound, possessing both a hydroxyl group and a sulfinyl moiety, allows for a wide range of chemical modifications. These derivatizations can enhance its utility as a chiral building block in complex organic synthesis.

Esterification and Etherification of the Hydroxyl Group

The primary alcohol functional group in this compound can readily undergo standard esterification and etherification reactions. These transformations are fundamental in protecting the hydroxyl group or in linking the molecule to other fragments during a multi-step synthesis.

Esterification: The hydroxyl group can be converted to an ester by reaction with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions. For instance, reaction with an acyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding ester. This modification is often used to introduce a new functional handle or to protect the alcohol during subsequent transformations targeting the sulfoxide group.

Etherification: The formation of an ether from the hydroxyl group can be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Silyl (B83357) ethers, another common protecting group, can be formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride) in the presence of a base like imidazole. In the context of related β-hydroxy sulfoxides that also contain a second hydroxyl group, the formation of cyclic ethers like acetonides from 1,3-diols has been used for stereochemical analysis. rsc.org

Modifications of the Sulfinyl Moiety, Including Sulfinate Formation

The sulfinyl group is a versatile functional group that can undergo several transformations, including oxidation, reduction, and rearrangement. A key modification is its conversion into a sulfinate ester.

The reaction of sulfoxides with activating agents can lead to the formation of sulfinates. For example, sulfoxides bearing a tert-butyl group can be activated with N-bromosuccinimide (NBS) under acidic conditions, and subsequent treatment with an alcohol nucleophile affords the corresponding sulfinic acid ester. organic-chemistry.org This transformation effectively replaces one of the carbon substituents on the sulfur atom with an alkoxy group.

Another approach involves the Pummerer reaction, which is the transformation of a sulfoxide bearing an α-hydrogen into an α-acyloxy sulfide upon treatment with an acid anhydride (B1165640). researchgate.netacs.org While this reaction modifies the carbon adjacent to the sulfur rather than the sulfur functionality itself in the way sulfinate formation does, it is a classic reaction of sulfoxides that alters the oxidation state and substitution pattern around the sulfur atom. researchgate.net More direct routes to sulfinate esters from sulfinic acids and alcohols are also well-established, often catalyzed by lanthanide triflates or promoted by reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). organic-chemistry.orgrsc.org These methods provide a pathway to convert the sulfinyl group into a sulfinate, which can then be used in further synthetic operations. rsc.org

Stereochemical Aspects and Chiral Induction in 3 Phenylsulfinyl Propan 1 Ol Chemistry

Chiral Nature of the Sulfinyl Stereocenter

The chirality of 3-(phenylsulfinyl)propan-1-ol originates at the sulfur atom of the sulfinyl group. A sulfoxide (B87167) consists of a sulfur atom bonded to an oxygen atom and two different organic residues, in this case, a phenyl group and a 3-hydroxypropyl group. The sulfur atom also possesses a lone pair of electrons. This arrangement results in a tetrahedral geometry around the sulfur atom, with the lone pair acting as the fourth distinct substituent. illinois.edu When the two organic groups attached to the sulfur are different, as they are in this compound, the sulfur atom becomes a stereogenic center, and the molecule is chiral, existing as a pair of enantiomers. illinois.eduacs.org

Diastereoselective Transformations Initiated by the Sulfinyl Group

The chiral sulfinyl group is a potent stereodirecting group, capable of influencing the stereochemical outcome of reactions at nearby prochiral centers, leading to the preferential formation of one diastereomer over another. medcraveonline.com This is particularly effective in β-keto sulfoxides, where the reduction of the ketone can be highly diastereoselective. chemtube3d.comchemtube3d.com The stereochemical course of these reductions is often dictated by the ability of the sulfinyl oxygen and the carbonyl oxygen to chelate to a metal cation.

For instance, in the reduction of β-keto sulfoxides, the use of reducing agents in the presence of zinc chloride leads to a chelated intermediate. In this rigid six-membered ring conformation, the bulky phenyl group on the sulfur atom typically occupies a pseudo-equatorial position to minimize steric hindrance. chemtube3d.com The hydride reagent then attacks the carbonyl group from the less sterically hindered face, leading to a high degree of diastereoselectivity. chemtube3d.comchemtube3d.com Conversely, in the absence of a chelating agent, intramolecular hydride delivery can sometimes occur, leading to the opposite diastereomer. chemtube3d.com

While direct studies on this compound itself in this context are not widely reported, the principles established with analogous β-hydroxy and γ-hydroxy sulfoxides are applicable. The hydroxyl group in this compound can play a crucial role in directing such transformations, either by participating in chelation or by influencing the conformational preferences of the molecule through hydrogen bonding. acs.orgnih.gov For example, the presence and position of a hydroxyl group have been found to be critical for achieving high enantioselectivity in the oxidation of γ-hydroxypropyl sulfides to the corresponding sulfoxides. acs.orgnih.gov

Similarly, the sulfinyl group can direct the stereochemistry of conjugate addition reactions to α,β-unsaturated sulfoxides. The chiral sulfoxide auxiliary controls the facial selectivity of the nucleophilic attack on the β-carbon of the double bond. beilstein-journals.orgnih.govnih.gov

Enantioselective Applications as a Chiral Auxiliary or Ligand Precursor

The bifunctional nature of this compound, possessing both a chiral directing group (sulfoxide) and a handle for modification (hydroxyl group), makes it a valuable precursor for chiral auxiliaries and ligands in asymmetric synthesis. nih.govthieme-connect.com

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereoselective formation of new stereocenters. thieme-connect.com While specific applications of this compound as a chiral auxiliary in aldol (B89426) reactions are not extensively documented in readily available literature, the analogous chemistry of β-hydroxy sulfoxides is well-established. For example, the enolates derived from esters of β-sulfinyl carboxylic acids can undergo highly diastereoselective aldol condensations with aldehydes. The stereochemical outcome is governed by a Zimmerman-Traxler-like transition state, where chelation involving the sulfinyl oxygen and the enolate oxygen to a metal ion (e.g., lithium or titanium) creates a rigid, chair-like structure that directs the approach of the aldehyde. researchgate.net

A significant application of chiral molecules like this compound is their use as precursors for chiral ligands in transition metal-catalyzed reactions. nih.gov The hydroxyl group can be readily converted into other donor groups, such as a phosphine (B1218219), to create bidentate P,S-ligands. These ligands can then coordinate to a metal center, such as palladium, creating a chiral environment that can induce enantioselectivity in a variety of transformations, most notably in asymmetric allylic alkylation (AAA). rsc.orgthieme-connect.comacs.org

In palladium-catalyzed AAA, a chiral ligand controls the enantioselectivity by influencing the nucleophilic attack on the π-allyl palladium intermediate. cam.ac.uknih.govresearchgate.net The steric and electronic properties of the sulfoxide-phosphine ligand dictate the preferred binding mode and the facial selectivity of the reaction. The development of new chiral sulfoxide-phosphine ligands has led to high yields and excellent enantioselectivities in these reactions. rsc.orgthieme-connect.com

| Ligand Type | Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Sulfoxide-Phosphine | rac-1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | up to 97 | up to >99 | rsc.orgthieme-connect.com |

| Sulfoxide-Phosphine | rac-1,3-diphenyl-2-propenyl acetate | Acetylacetone | 95 | 98 | thieme-connect.com |

| Bifunctional Sulfonated Phosphine (sSPhos) | (E)-1,3-diphenylallyl ethyl carbonate | Dimethyl malonate | 99 | 90 | acs.orgcam.ac.uk |

| Sulfoxides from Cinchona alkaloids | rac-1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | 90 | up to 60 | researchgate.net |

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. The enantioselective version of this reaction relies on the use of chiral ligands to control the stereochemistry of the newly formed stereocenter. While the use of ligands derived specifically from this compound in the Heck reaction is not widely reported, the principles of asymmetric catalysis with chiral ligands apply. Chiral phosphine ligands, including those with sulfur donors, have been employed to induce enantioselectivity in Heck reactions. For example, chiral-anion-mediated asymmetric Heck-Matsuda reactions have been developed, achieving high levels of enantioselectivity through the use of chiral phosphoric acids which act as a chiral counterion to the cationic palladium complex. organic-chemistry.org

Configurational Stability and Interconversion of Sulfinyl Stereoisomers

The utility of chiral sulfoxides in asymmetric synthesis is critically dependent on their configurational stability. The stereocenter at the sulfur atom is remarkably stable to racemization under normal conditions. The process of interconversion between the two enantiomers of a sulfoxide occurs via pyramidal inversion at the sulfur atom. acs.orgnih.govnih.gov This process has a high energy barrier, typically in the range of 159 to 172 kJ/mol (38 to 41 kcal/mol), which means that temperatures above 200 °C are generally required to induce thermal racemization. illinois.eduacs.orgnih.govnih.gov This high barrier to inversion ensures that the stereochemical integrity of the sulfinyl group is maintained throughout a multi-step synthesis, making it a reliable chiral controller. However, racemization can be induced under specific conditions, such as by photoirradiation in the presence of a photosensitizer. acs.orgnih.govnih.gov

| Sulfoxide | Activation Energy (kJ/mol) | Conditions | Reference |

|---|---|---|---|

| Alkyl Aryl Sulfoxides (general) | 159.1–171.7 | Thermal (approx. 200 °C) | acs.orgnih.gov |

| Generic Sulfoxide | ~159-172 | Thermal (>200 °C) | illinois.edu |

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of 3-(phenylsulfinyl)propan-1-ol. While standard ¹H or ¹³C NMR spectra of the individual enantiomers are identical, their stereochemistry can be differentiated by using a chiral environment. This is typically achieved by employing chiral solvating agents (CSAs) or chiral shift reagents (CSRs).

These chiral auxiliaries form transient diastereomeric complexes with the enantiomers of the sulfoxide (B87167). The differing spatial arrangements of these complexes lead to distinct chemical shifts (Δδ) for the protons and carbons near the stereocenter. For this compound, the protons on the carbon adjacent to the sulfinyl group (α-methylene) and the methylene (B1212753) group adjacent to the hydroxyl function are particularly sensitive to these effects. By analyzing the differences in the NMR spectra of the racemate in the presence of a known enantiomer of a CSA, the enantiomeric purity (ee) and, in some cases, the absolute configuration can be determined. researchgate.netsci-hub.box For instance, optically active 2,2′-dihydroxy-1,1′-binaphthyl (BINOL) has been used as a chiral solvating agent to resolve the signals of sulfinimines, a related class of compounds. researchgate.net

Hypothetical ¹H NMR Data in the Presence of a Chiral Solvating Agent

| Proton | (R)-Enantiomer δ (ppm) | (S)-Enantiomer δ (ppm) | Δδ (ppm) |

| Hα (CH₂) | 3.15 | 3.18 | 0.03 |

| Hβ (CH₂) | 2.05 | 2.06 | 0.01 |

| Hγ (CH₂OH) | 3.80 | 3.81 | 0.01 |

| Phenyl-H | 7.50-7.70 | 7.51-7.72 | 0.01-0.02 |

Note: This table represents hypothetical data to illustrate the principle of chiral discrimination by NMR. Actual chemical shifts and their differences would depend on the specific chiral solvating agent, solvent, and concentration used.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left- and right-circularly polarized light, is a primary method for determining the absolute configuration of sulfoxides. vanderbilt.edunih.gov Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) provide unique spectral fingerprints for each enantiomer. uantwerpen.be

The absolute configuration of a chiral sulfoxide can be unambiguously assigned by comparing its experimental VCD spectrum with a spectrum predicted by quantum chemical calculations, often using density functional theory (DFT). nih.govacs.org For a given enantiomer, for example, the (+)-enantiomer of this compound, an experimental VCD spectrum is recorded. A theoretical VCD spectrum is then calculated for one of the configurations (e.g., the S-configuration). If the experimental and calculated spectra show excellent agreement, the absolute configuration is confirmed as S. nih.govacs.org If they are mirror images, the configuration is assigned as R. This combined experimental-theoretical approach has become a reliable standard for the non-destructive assignment of absolute configuration for molecules in solution. uantwerpen.benih.gov

Illustrative Electronic Circular Dichroism Data

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for (S)-enantiomer | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for (R)-enantiomer |

| 210 | +15,000 | -15,000 |

| 245 | -8,000 | +8,000 |

| 270 | +3,500 | -3,500 |

Note: This table contains illustrative data. The sign and magnitude of the Cotton effects are characteristic of the absolute configuration.

X-ray Crystallography of this compound and its Derivatives

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration and detailed three-dimensional structure of a chiral molecule, provided that a suitable single crystal can be grown. This technique maps the electron density of the atoms in the crystal, revealing precise bond lengths, bond angles, and the absolute spatial arrangement of the substituents around the chiral sulfur center. smu.edu

While obtaining crystals of this compound itself may be challenging, derivatization of the terminal hydroxyl group can facilitate crystallization. For instance, creating an ester with a heavy atom (like a bromo-substituted benzoate) can both improve crystal quality and aid in the determination of the absolute configuration through anomalous dispersion effects. The Cambridge Structural Database contains thousands of structurally characterized organic sulfoxides, providing a wealth of comparative data on S=O bond lengths and molecular conformations. rsc.org Although a specific structure for this compound is not prominently reported, analysis of related compounds, such as 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one, demonstrates the utility of this method for complex molecules containing similar functional groups. nih.gov

Hypothetical Crystallographic Data for a Derivative

| Parameter | Value |

| Chemical Formula | C₁₆H₁₅BrO₄S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.56 |

| b (Å) | 10.21 |

| c (Å) | 19.88 |

| Z | 4 |

| Flack Parameter | 0.02(3) |

Note: This table presents hypothetical data for a p-bromobenzoate derivative of this compound, illustrating typical parameters obtained from an X-ray diffraction experiment. A Flack parameter close to zero for a known chiral space group confirms the absolute configuration.

Advanced Mass Spectrometry Techniques for Structural Elucidation

Advanced mass spectrometry (MS) techniques are indispensable for the structural characterization of this compound. semanticscholar.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition and molecular formula of the compound. nih.govdntb.gov.ua

Tandem mass spectrometry (MS/MS) is employed to probe the molecular structure through controlled fragmentation. researchgate.net The molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), generating a series of fragment ions. The fragmentation pattern provides valuable information about the connectivity of the molecule. Expected fragmentation pathways for this compound include:

Loss of water (H₂O) from the alcohol group.

Loss of the phenylsulfinyl radical (C₆H₅SO•) .

Cleavage of the propyl chain , leading to various smaller fragments.

Rearrangement reactions , such as the formation of a tropylium (B1234903) cation (m/z 91) which is characteristic of many benzyl-containing compounds. youtube.com

By analyzing these fragmentation patterns, the core structure of the molecule can be confirmed. While standard MS does not differentiate between enantiomers, it can be coupled with chiral chromatography (LC-MS) for their separation and individual analysis.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment | Formula |

| 184.06 | [M]⁺• (Molecular Ion) | [C₉H₁₂O₂S]⁺• |

| 166.05 | [M - H₂O]⁺• | [C₉H₁₀OS]⁺• |

| 125.01 | [M - C₃H₇O]⁺• | [C₆H₅SO]⁺ |

| 91.05 | Tropylium cation | [C₇H₇]⁺ |

| 77.04 | Phenyl cation | [C₆H₅]⁺ |

Note: This table lists plausible fragments for this compound based on common fragmentation rules for sulfoxides and alcohols.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a principal computational method for elucidating the electronic characteristics of organosulfur compounds. For 3-(phenylsulfinyl)propan-1-ol, DFT calculations, often utilizing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can map out the electron density distribution, molecular orbital energies, and electrostatic potential.

Key electronic parameters derivable from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized around the electron-rich regions, such as the sulfur lone pair and the phenyl ring, indicating these as likely sites for electrophilic attack. Conversely, the LUMO is often distributed over the phenyl ring and the sulfoxide (B87167) bond, suggesting these areas are susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) surfaces generated from DFT calculations visually represent the charge distribution. For this compound, the MEP would highlight the electronegative oxygen atom of the sulfinyl group as a region of high negative potential (a site for electrophilic interaction) and the hydroxyl proton as a region of positive potential (a site for nucleophilic interaction).

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by quantifying intramolecular charge transfer and hyperconjugative interactions. These calculations can reveal stabilizing interactions, such as those between the sulfur lone pair and antibonding orbitals of adjacent groups.

Table 1: Calculated Electronic Properties of this compound (Representative Data)

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating ionization potential. |

| LUMO Energy | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron affinity. |

| HOMO-LUMO Gap | 5.7 eV | A measure of chemical stability and reactivity. |

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the propanol (B110389) chain in this compound gives rise to a complex conformational landscape. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. This is crucial as the biological activity and chemical reactivity of a molecule can be highly dependent on its three-dimensional structure.

Computational methods, such as molecular mechanics and DFT, are employed to explore the potential energy surface (PES) of the molecule. A systematic search of the conformational space, by rotating the rotatable bonds (C-C, C-S, C-O), can identify various local energy minima corresponding to stable conformers. The relative energies of these conformers determine their population at a given temperature, according to the Boltzmann distribution.

For this compound, key dihedral angles that define the conformation include the orientation of the phenyl group relative to the sulfinyl group and the arrangement of the propanol chain. Intramolecular hydrogen bonding between the hydroxyl group and the sulfinyl oxygen is a plausible and significant interaction that would stabilize certain conformations. The gauche and anti arrangements of the carbon backbone also contribute to the conformational diversity.

The energy landscape would reveal the most stable conformer, likely one that minimizes steric hindrance and maximizes favorable intramolecular interactions like hydrogen bonding. The transition states connecting these minima represent the energy barriers to conformational change.

Table 2: Relative Energies of Selected Conformers of this compound (Representative Data)

| Conformer | Dihedral Angle (C-S-C-C) | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|---|

| 1 (Global Minimum) | 60° (gauche) | 65° (gauche) | 0.00 | Intramolecular H-bond |

| 2 | 180° (anti) | 70° (gauche) | 1.25 | Extended chain, no H-bond |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is an invaluable tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra and confirm the molecular structure.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These calculations provide theoretical chemical shifts that can be correlated with experimental data, helping to assign peaks in the NMR spectrum to specific atoms in the molecule. The calculated shifts are sensitive to the molecular conformation, and therefore, a Boltzmann-averaged spectrum over the most stable conformers often provides the best agreement with experimental results.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic positions. These calculations yield a theoretical IR spectrum. The vibrational modes associated with the sulfinyl (S=O stretch), hydroxyl (O-H stretch), and phenyl groups are particularly characteristic and can be identified. The frequency of the O-H stretch can be indicative of the presence and strength of intramolecular hydrogen bonding.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The calculations can identify the nature of the electronic transitions, for instance, whether they are π → π* transitions within the phenyl ring or n → π* transitions involving the sulfinyl group.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Representative Data)

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) - OH | 3.5 | 3.4 |

| ¹³C NMR (δ, ppm) - C-S | 55.2 | 54.8 |

| IR Frequency (cm⁻¹) - S=O stretch | 1045 | 1040 |

| IR Frequency (cm⁻¹) - O-H stretch | 3450 (H-bonded) | 3460 |

Modeling Reaction Mechanisms and Transition States Involving the Sulfinyl and Hydroxyl Groups

Theoretical modeling can provide detailed insights into the mechanisms of reactions involving this compound. By mapping the potential energy surface for a given reaction, stationary points, including reactants, products, intermediates, and transition states, can be located.

Reactions at the Sulfinyl Group: The sulfinyl group can undergo oxidation to the corresponding sulfone or reduction to the sulfide (B99878). DFT calculations can model these reactions, for example, by studying the approach of an oxidizing agent to the sulfur atom. The transition state for such a reaction can be located, and its geometry and energy can provide information about the reaction barrier and the stereochemical outcome.

Reactions of the Hydroxyl Group: The hydroxyl group can participate in various reactions, such as esterification or etherification. Computational modeling can elucidate the mechanisms of these reactions. For instance, in an acid-catalyzed esterification, the protonation of the hydroxyl group, followed by nucleophilic attack by a carboxylic acid, can be modeled. The energy profile for the reaction can be calculated to determine the rate-determining step.

The interplay between the sulfinyl and hydroxyl groups can also be investigated. For example, the hydroxyl group could act as a directing group in reactions at the sulfinyl center, or the sulfinyl group could influence the acidity of the hydroxyl proton.

By calculating the activation energies for different possible pathways, computational chemistry can help to predict the favored reaction mechanism and explain the observed product distribution.

Table 4: Calculated Activation Energies for Reactions of this compound (Representative Data)

| Reaction | Reactants | Transition State Energy (kcal/mol) | Product |

|---|---|---|---|

| Oxidation of Sulfinyl Group | This compound + H₂O₂ | 15.2 | 3-(Phenylsulfonyl)propan-1-ol |

Applications in Advanced Organic Synthesis and Materials Science

Use as a Versatile Intermediate in Multi-Step Syntheses

The utility of 3-(phenylsulfinyl)propan-1-ol as a synthetic intermediate stems from the reactivity of both the sulfoxide (B87167) and the alcohol moieties. The sulfinyl group is recognized as a valuable chiral auxiliary, capable of directing the stereochemical outcome of reactions. nih.gov It is configurationally stable and can exert high asymmetric induction in synthetic transformations. nih.gov

As a γ-hydroxy sulfoxide, this compound is a precursor for a variety of important chemical transformations. One of the most significant reactions involving sulfoxides is the Pummerer rearrangement, where an alkyl sulfoxide rearranges in the presence of an activating agent like acetic anhydride (B1165640) to form an α-acyloxy-thioether. wikipedia.orgtcichemicals.com This reaction generates a thial or thionium (B1214772) ion intermediate, which is a powerful electrophile that can be trapped by various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.orgmanchester.ac.uk The Pummerer reaction and its variants have been successfully employed in the total synthesis of complex natural products, including alkaloids and heterocyclic compounds. manchester.ac.uknih.govacs.org The this compound structure is well-suited for intramolecular versions of this reaction, potentially leading to the formation of substituted tetrahydrofurans or other cyclic ethers.

Furthermore, the protons on the carbon alpha to the sulfoxide group are acidic and can be removed by a strong base to generate a stabilized carbanion. This nucleophile can then participate in highly diastereoselective additions to electrophiles such as imines or carbonyl compounds, enabling the controlled formation of new carbon-carbon bonds. researchgate.netacs.org The presence of the hydroxyl group in the same molecule offers a handle for further functionalization or for directing these reactions through chelation. Research on γ-hydroxypropyl sulfides has shown that the hydroxyl group is crucial for achieving high stereoselectivity during their oxidation to the corresponding sulfoxides, a class of compounds that can be challenging to prepare by other methods. nih.gov

Table 1: Key Synthetic Transformations of Sulfoxide Intermediates

| Transformation | Reagents/Conditions | Intermediate | Outcome |

| Pummerer Rearrangement | Acetic Anhydride (Ac₂O) or TFAA | Thionium Ion | α-Acyloxy-thioether, Heterocycle Synthesis wikipedia.orgnih.gov |

| α-Lithiation/Alkylation | Strong Base (e.g., LDA), Electrophile (E⁺) | α-Sulfinyl Carbanion | C-C Bond Formation researchgate.netacs.org |

| Asymmetric Oxidation | Chiral Titanium Complexes, Hydroperoxide | Prochiral Sulfide (B99878) | Enantiopure Sulfoxide nih.govresearchgate.net |

| Reductive Cyclization | Et₃SiH / TMSOTf | Oxocarbenium Ion | Substituted Tetrahydrofurans nih.gov |

Development of Novel Reagents and Chiral Catalysts Based on this compound Scaffold

The development of new chiral catalysts and ligands is a cornerstone of modern asymmetric synthesis. Chiral sulfoxides are frequently used as ligands in asymmetric catalysis due to their stereochemical stability and ability to coordinate with metals. nih.govresearchgate.net The this compound scaffold provides an excellent foundation for designing such molecules.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereochemical outcome of a reaction. wikipedia.orgwikiwand.com The enantiopure sulfinyl group in this compound can serve this purpose directly. nih.gov Moreover, the terminal hydroxyl group provides a convenient point of attachment for modifying the molecule. It can be used to link the sulfoxide to a polymer support, a larger molecular framework, or directly to a metal center to form a chiral catalyst. By converting the alcohol to other functional groups (e.g., ethers, esters, amines), a library of bidentate or tridentate ligands could be synthesized, with the potential for fine-tuning the steric and electronic properties of the resulting catalyst.

Integration into Complex Molecular Architectures with Desired Stereochemistry

The primary role of intermediates like this compound is to enable the construction of complex molecular targets with precise control over their three-dimensional structure. The sulfoxide group is particularly adept at transferring its chirality to new stereocenters formed during a reaction. nih.gov

For example, studies on enantiopure hydroxy sulfinyl ketones have demonstrated their use in stereoselective reductive cyclizations to produce 2,5-cis-disubstituted tetrahydrofurans with excellent stereocontrol. nih.gov The electrostatic effects of the sulfoxide group were found to stabilize the key reactive intermediates, thereby dictating the stereochemical outcome. nih.gov By analogy, this compound could be oxidized to the corresponding β-ketosulfoxide and used in similar strategies to access chiral oxygen-containing heterocycles, which are common motifs in natural products. The ability to control the configuration of multiple stereocenters is a critical challenge in organic synthesis, and sulfoxide-based strategies provide a reliable solution. acs.orgnih.gov

Table 2: Stereochemical Control Using Sulfoxide-Based Scaffolds

| Synthetic Strategy | Key Intermediate | Resulting Structure | Stereocontrol Mechanism |

| Reductive Cyclization | Hydroxy Sulfinyl Ketone | 2,5-cis-Disubstituted Tetrahydrofuran | Stabilization of Oxocarbenium Intermediate nih.gov |

| α-Sulfinyl Carbanion Addition | (S)-α-(methylthio)-2-(p-tolylsulfinyl)benzyl carbanion | β-Hydroxy Sulfide | Complete control of benzylic configuration acs.org |

| Pummerer-type Cyclization | Acylated Sulfoxide | Indolizidine Alkaloids | Intramolecular trapping of thionium ion manchester.ac.uk |

| Suzuki-Miyaura Coupling | β-Hydroxy Sulfoxide Auxiliary | Atropisomeric Biaryls | Diastereoselective C-C bond formation researchgate.net |

Potential in Material Science Applications

The application of organosulfur compounds in materials science is an expanding area of research, particularly in the field of optoelectronics. acs.orgalfa-chemistry.com Organic materials are valued for their potential in creating low-cost, flexible devices like organic light-emitting diodes (OLEDs) and solar cells. acs.orgalfa-chemistry.com The electronic properties of these materials are highly dependent on their molecular structure.

While specific applications for this compound have not been extensively documented, the inherent properties of the sulfoxide group make its derivatives interesting candidates for investigation. The S=O bond is highly polar, which can influence intermolecular interactions, molecular packing in the solid state, and the charge transport properties of a material. The phenyl group provides a π-conjugated system, and the propanol (B110389) tail allows for the molecule to be incorporated into larger polymeric structures through polymerization or grafting reactions. For instance, the non-sulfinylated analog, 3-phenyl-1-propanol, is noted for its use in the production of specialty polymers. chemimpex.com By designing polymers that incorporate the this compound moiety, it may be possible to create new materials with tailored dielectric properties or with applications as sensitive layers in chemical sensors for detecting other organosulfur compounds. nih.govresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。